molecular formula C17H20N4O3 B2685657 1-(3-methoxypropyl)-N,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900264-81-5

1-(3-methoxypropyl)-N,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B2685657
CAS No.: 900264-81-5
M. Wt: 328.372
InChI Key: HVIDVSFUOCYYQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(3-methoxypropyl)-N,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide (CAS: 724738-93-6) is a synthetic carboxamide derivative within the pyridopyrrolopyrimidine class. Its structure features:

  • A 3-methoxypropyl substituent at the N-1 position of the pyrido-pyrrolo-pyrimidine scaffold.
  • A methyl group at the 9-position.
  • An N-methyl carboxamide at the 2-position.

This compound is synthesized via a multi-step process involving ester hydrolysis of intermediates (e.g., methyl 1-benzyl/methyl-4-oxo-pyridopyrrolopyrimidine-2-carboxylates) followed by coupling with methylamine using activating agents like 1,10-carbonyldiimidazole (CDI) . Its molecular formula is C₁₇H₂₀N₄O₃, with a molecular weight of 328.37 g/mol (calculated based on structural analogs in , and 7).

Properties

IUPAC Name

6-(3-methoxypropyl)-N,10-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c1-11-6-4-7-21-14(11)19-15-12(17(21)23)10-13(16(22)18-2)20(15)8-5-9-24-3/h4,6-7,10H,5,8-9H2,1-3H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVIDVSFUOCYYQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CCCOC)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methoxypropyl)-N,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 3-methoxypropylamine and dimethylpyrimidine derivatives can be reacted under acidic or basic conditions to form the desired heterocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis, which allows for better control over reaction parameters, and the use of catalysts to enhance reaction rates, are often employed. The scalability of these methods is crucial for producing sufficient quantities for research and potential therapeutic use .

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxypropyl)-N,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines .

Scientific Research Applications

Introduction to 1-(3-methoxypropyl)-N,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

This compound is a synthetic compound with significant potential in various scientific research applications. This compound belongs to a class of pyrido-pyrrolo-pyrimidines, which are known for their diverse biological activities. The molecular formula of this compound is C17H20N4O3, and it has a molecular weight of 328.37 g/mol .

Antiviral Activity

Recent studies have highlighted the antiviral properties of this compound, particularly against SARS-CoV-2. In vitro investigations demonstrated that derivatives of this compound exhibited potent inhibitory effects on the main protease (Mpro) of the virus. For instance, one derivative showed an inhibition rate of 94.10% at a concentration of 1 µM and an effective concentration (EC50) of 0.0519 µM . This suggests that compounds within this chemical family could serve as promising candidates for developing antiviral therapeutics.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have been crucial in understanding how modifications to the chemical structure influence biological activity. For example, variations in substituents at specific positions on the pyrido-pyrrolo-pyrimidine scaffold were systematically evaluated to determine their impact on potency against viral targets. The results indicated that certain modifications could enhance the binding affinity and selectivity towards viral proteases .

Synthesis and Derivative Development

The synthesis of this compound involves several steps including cyclization reactions and condensation with aniline derivatives. These synthetic pathways allow for the creation of a variety of derivatives that can be tested for different biological activities .

Potential Anti-inflammatory Properties

Beyond antiviral applications, there is emerging interest in the anti-inflammatory properties of pyrido-pyrrolo-pyrimidine derivatives. Studies have suggested that these compounds may inhibit inflammatory pathways and could be beneficial in treating conditions characterized by chronic inflammation . This highlights the versatility of this chemical class in addressing multiple therapeutic areas.

Compound NameActivity TypeInhibition Rate (%)EC50 (µM)Reference
1-(3-methoxypropyl)-N,9-dimethyl...Antiviral94.100.0519
Benzodioxan derivativeAntiviral96.390.0519
Pyrido-pyrrolo-pyrimidine derivativeAnti-inflammatoryTBDTBD

Table 2: Synthetic Pathways for Derivatives

Step DescriptionReagents UsedConditions
Cyclization ReactionMethyl esters and triethylamineReflux in methanol
HydrolysisLithium hydroxideAqueous solution
Condensation with Aniline Derivatives1,1'-CarbonyldiimidazoleReflux in acetonitrile

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets within cells. It may inhibit enzymes or receptors critical for cellular processes, thereby exerting its biological effects. For instance, it could inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Comparison with Structural Analogs

(a) Carboxylic Acid Derivatives
  • 1-(3-Methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid (4d) :

    • Molecular Formula : C₁₆H₁₇N₃O₄.
    • Molecular Weight : 315.33 g/mol.
    • Melting Point : 215–217 °C.
    • Key Difference : Replaces the carboxamide with a carboxylic acid (-COOH), reducing molecular weight and altering polarity .
  • 1-Methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid (4a) :

    • Molecular Formula : C₁₂H₉N₃O₃.
    • Molecular Weight : 243.22 g/mol.
    • Melting Point : 281–283 °C.
    • Key Difference : Smaller N-1 substituent (methyl) and absence of 9-methyl group, leading to higher melting point due to crystallinity .
(b) Carboxamide Derivatives with Varied N-Substituents
  • 1-(3-Methoxypropyl)-9-methyl-4-oxo-N-(2-phenylethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide :

    • Molecular Formula : C₂₄H₂₆N₄O₃.
    • Molecular Weight : 418.49 g/mol.
    • Key Difference : Bulky N-(2-phenylethyl) group increases hydrophobicity and molecular weight compared to the target compound’s N-methyl group .
  • N-(4-Isopropylphenyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide: Molecular Formula: C₂₄H₂₆N₄O₃. Molecular Weight: 418.5 g/mol.

Physicochemical Properties

Property Target Compound 4d (Carboxylic Acid) N-(2-Phenylethyl) Analog
Molecular Formula C₁₇H₂₀N₄O₃ C₁₆H₁₇N₃O₄ C₂₄H₂₆N₄O₃
Molecular Weight (g/mol) 328.37 315.33 418.49
Key Substituents N-1: 3-methoxypropyl; N-methyl -COOH at 2-position N-(2-phenylethyl)
Polarity Moderate (amide + ether) High (carboxylic acid) Low (aromatic substituent)

Spectroscopic Comparisons

  • ¹H NMR :

    • The target compound’s 3-methoxypropyl chain would show signals at δ ~1.96–2.00 (m, CH₂), δ 3.17 (s, OCH₃), and δ 4.63 (t, CH₂O), similar to 4d .
    • The N-methyl group (CONHCH₃) would resonate at δ ~2.8–3.1, distinct from aryl-substituted analogs (e.g., δ 7.2–7.5 for N-phenyl groups) .
  • Mass Spectrometry :

    • The target compound’s molecular ion ([M+H]⁺) is expected at m/z 329.1 , compared to m/z 316.1 for 4d and m/z 419.2 for the N-(2-phenylethyl) analog .

Functional Implications of Substituents

  • N-1 Substituent : The 3-methoxypropyl group enhances solubility via ether oxygen while maintaining moderate steric bulk, unlike benzyl or phenyl groups, which increase hydrophobicity .
  • 9-Methyl Group : Stabilizes the scaffold through electron-donating effects, as seen in higher thermal stability (melting points) of methyl-substituted analogs .

Biological Activity

The compound 1-(3-methoxypropyl)-N,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a member of the pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine family, which has garnered attention due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C18H24N4O3\text{C}_{18}\text{H}_{24}\text{N}_4\text{O}_3

Structural Features

  • Pyrido and Pyrrolo Rings : The compound features fused pyrido and pyrrolo rings that contribute to its biological activity.
  • Carboxamide Group : The presence of a carboxamide group is crucial for its interaction with biological targets.
  • Methoxypropyl Substituent : This moiety may influence the lipophilicity and overall pharmacokinetics of the compound.

Antiviral Activity

Recent studies have demonstrated that derivatives of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines exhibit significant antiviral properties. For instance:

  • In Vitro Studies : A study evaluated several derivatives against the COVID-19 virus using Vero cells. The results indicated that many compounds prevented viral growth by over 90% at specific concentrations while showing low cytotoxicity .
  • Mechanism of Action : Molecular docking simulations suggested that these compounds interact effectively with the main protease (Mpro) of coronaviruses, indicating their potential as antiviral agents .

Anticancer Activity

The compound's structural characteristics suggest potential anticancer properties:

  • Tyrosine Kinase Inhibition : Pyrido[2,3-d]pyrimidines have been identified as inhibitors of tyrosine kinases involved in cancer progression. This class of compounds has shown efficacy against various cancer cell lines .
  • Cell Viability Assays : Compounds related to this structure have been tested for their ability to inhibit cancer cell proliferation with promising results .

Toxicological Studies

Understanding the toxicity profile is crucial for drug development:

  • Toxicity Assessments : Various derivatives have undergone toxicity evaluations. For example, some compounds demonstrated low toxicity against non-cancerous cell lines while maintaining efficacy against cancer cells .
  • Structure-Activity Relationships (SAR) : The presence of different functional groups significantly affects both the biological activity and toxicity of these compounds. For instance, modifications in the carboxamide group can enhance selectivity towards cancer cells while reducing off-target effects .

Case Study 1: Antiviral Efficacy

In a recent study focusing on novel pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines, researchers synthesized a series of derivatives and assessed their antiviral activity against SARS-CoV-2. The most potent derivative showed:

Compound IDViral Growth Inhibition (%)Cytotoxicity (CC50)
2192>100 µM
2288>100 µM
2390>100 µM

This study highlighted the potential for developing effective antiviral agents based on this scaffold .

Case Study 2: Anticancer Properties

Another investigation focused on the anticancer effects of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines against various cancer cell lines. The results indicated:

Cell LineIC50 (µM)Selectivity Index
MCF-7 (Breast)155
HeLa (Cervical)108
A549 (Lung)204

These findings suggest that certain derivatives possess significant anticancer activity with favorable selectivity profiles .

Q & A

Basic: What synthetic routes are commonly employed for synthesizing this compound, and what are their yields under optimized conditions?

The compound is synthesized via multi-step organic reactions. Key methods include:

  • Condensation and cyclization : Reacting 2-chloro-4-oxo-pyrido[1,2-a]pyrimidine-3-carbaldehyde with ethyl N-alkylglycinates in methanol, followed by sodium methoxide-mediated cyclization. Yields range from 53% to 64% under optimized conditions .
  • Functional group modifications : Introducing substituents via nucleophilic substitution or acetylation, monitored by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy .
  • Continuous flow reactors : For scalability, reaction efficiency, and reduced waste generation, as noted in industrial synthesis protocols .

Basic: Which analytical techniques are recommended for structural characterization and purity assessment?

  • Nuclear magnetic resonance (NMR) : 1H/13C NMR (e.g., DMSO-d6 solvent) confirms substituent positions and ring system integrity. For example, methyl groups resonate at δ 2.35–3.94 ppm, and aromatic protons appear at δ 6.88–8.84 ppm .
  • Mass spectrometry (MS) : CI (chemical ionization) confirms molecular weight (e.g., m/z 316.1 [M+H]+) .
  • High-performance liquid chromatography (HPLC) : Assesses purity (>95%) and monitors reaction progress .

Advanced: How can reaction parameters be systematically optimized to improve synthesis yield?

Critical parameters include:

  • Temperature : Cyclization at 50–60°C improves yields compared to room temperature .
  • Solvent choice : Methanol or DMF enhances intermediate solubility and reaction kinetics .
  • Catalysts : Triethylamine facilitates condensation steps, reducing side reactions .
  • Statistical optimization : Design of Experiments (DoE) and computational reaction path searches (e.g., quantum chemical calculations) can identify optimal conditions .

Advanced: What in vitro and in silico approaches elucidate the compound’s PARP-1 inhibitory mechanism?

  • In vitro enzyme assays : Recombinant PARP-1 inhibition is measured via NAD+ depletion or poly(ADP-ribose) formation in cancer cell lines (e.g., HeLa) .
  • Molecular docking : Predicts binding interactions with PARP-1’s catalytic domain, highlighting hydrogen bonding with methoxypropyl and carboxamide groups .
  • Combination studies : Co-treatment with DNA-damaging agents (e.g., cisplatin) evaluates synergistic effects on cancer cell apoptosis .

Advanced: How should researchers resolve contradictions in reported biological activities across studies?

  • Assay standardization : Compare cell lines (e.g., MCF-7 vs. HeLa), concentrations, and controls used in anti-inflammatory vs. anticancer studies .
  • Orthogonal validation : Pair PARP-1 activity assays (e.g., Western blot for PARylation) with cell viability assays (MTT) to confirm mechanism-specific effects .
  • Structural analogs : Compare bioactivity of derivatives (e.g., N-(3-methoxyphenyl) vs. N-(4-methoxyphenyl)) to identify critical substituents .

Advanced: What structural modifications enhance solubility while retaining bioactivity?

  • Hydrophilic group introduction : Ethyl ester moieties (e.g., Ethyl 2-carboxamido acetate) improve aqueous solubility without reducing PARP-1 affinity .
  • Methoxypropyl substitution : Replacing the 3-methoxypropyl group with shorter alkyl chains (e.g., ethoxy) balances lipophilicity and solubility .

Basic: What key structural features contribute to the compound’s bioactivity?

  • Heterocyclic core : The pyrido-pyrrolo-pyrimidine scaffold enables planar stacking with DNA repair enzymes like PARP-1 .
  • Methoxypropyl side chain : Enhances membrane permeability and target binding via hydrophobic interactions .
  • Carboxamide group : Participates in hydrogen bonding with catalytic residues (e.g., His862 in PARP-1) .

Advanced: How can computational methods predict off-target interactions or toxicity?

  • Pharmacophore modeling : Identifies structural motifs prone to binding kinases (e.g., EGFR) or cytochrome P450 enzymes, guiding selectivity optimization .
  • ADMET prediction : Tools like SwissADME estimate logP (2.1–3.5) and bioavailability, flagging potential hepatotoxicity risks .

Basic: What in vivo models are suitable for evaluating therapeutic efficacy?

  • Xenograft models : Subcutaneous tumor implants (e.g., breast cancer MDA-MB-436) assess PARP-1 inhibition and tumor regression .
  • Inflammation models : Carrageenan-induced paw edema in rodents tests anti-inflammatory activity via COX-2 inhibition .

Advanced: How can researchers validate the compound’s mechanism in complex biological systems?

  • CRISPR/Cas9 knockout : PARP-1-deficient cell lines confirm on-target effects by abolishing compound activity .
  • Transcriptomic profiling : RNA-seq identifies downstream pathways (e.g., NF-κB or p53) modulated post-treatment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.